molecular formula C9H10IN B6156006 5-iodo-1,2,3,4-tetrahydroquinoline CAS No. 939758-73-3

5-iodo-1,2,3,4-tetrahydroquinoline

Cat. No. B6156006
CAS RN: 939758-73-3
M. Wt: 259.1
InChI Key:
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Description

5-Iodo-1,2,3,4-tetrahydroquinoline is a derivative of 1,2,3,4-tetrahydroquinoline . It is used as an antioxidant and corrosion inhibitor . It is also a reagent used in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides displaying fungicidal activity .


Synthesis Analysis

The synthesis of this compound involves a highly diastereoselective [4 + 2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes . This strategy proceeds efficiently under mild conditions, offering a straightforward route to a variety of 4-aryl-substituted tetrahydroquinolines with high yields, excellent diastereoselectivities, broad functional group tolerance as well as gram-scale capacity .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using high-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations . This allows for the determination of the precise molecular structures of the conformers of this compound .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used as a reagent in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides displaying fungicidal activity .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 259.09 .

Safety and Hazards

5-Iodo-1,2,3,4-tetrahydroquinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It may also cause cancer . It is recommended to use personal protective equipment as required, wash face, hands, and any exposed skin thoroughly after handling, wear eye/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

The future directions of 5-iodo-1,2,3,4-tetrahydroquinoline research could involve the development of novel tetrahydroquinoline analogs with potent biological activity . These analogs could have wide applications in medicinal chemistry, exhibiting antitumor and antibacterial properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-iodo-1,2,3,4-tetrahydroquinoline involves the preparation of tetrahydroquinoline followed by iodination of the compound.", "Starting Materials": [ "Aniline", "Acetaldehyde", "Hydrochloric acid", "Sodium hydroxide", "Iodine", "Potassium iodide" ], "Reaction": [ "Preparation of tetrahydroquinoline:", "- Aniline is reacted with acetaldehyde in the presence of hydrochloric acid and sodium hydroxide to form 1,2,3,4-tetrahydroquinoline.", "- The reaction mixture is heated under reflux for several hours and then cooled.", "- The product is extracted with ether and purified by distillation.", "Iodination of tetrahydroquinoline:", "- Tetrahydroquinoline is dissolved in glacial acetic acid.", "- Iodine and potassium iodide are added to the solution.", "- The reaction mixture is heated under reflux for several hours.", "- The product is extracted with ether and purified by distillation to obtain 5-iodo-1,2,3,4-tetrahydroquinoline." ] }

CAS RN

939758-73-3

Molecular Formula

C9H10IN

Molecular Weight

259.1

Purity

95

Origin of Product

United States

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